3,3-Diphenyloxirane-2-carbonitrile
Description
General Overview of Oxirane Reactivity and Strain
Oxiranes, commonly known as epoxides, are three-membered heterocyclic ethers. wikipedia.org The defining feature of their structure is a three-atom ring consisting of one oxygen and two carbon atoms. wikipedia.org This triangular arrangement results in significant ring strain, rendering epoxides more reactive than their acyclic ether counterparts. wikipedia.org The high reactivity of the epoxide ring is a cornerstone of its utility in organic synthesis. nih.gov The carbon atoms within the epoxide ring are highly electrophilic, and nucleophilic attack on one of these carbons leads to ring-opening, which relieves the inherent strain. lumenlearning.com This process is a versatile and widely employed strategy for the introduction of functional groups and the construction of complex molecular architectures. nih.gov
The reactivity of epoxides is influenced by the substitution pattern on the carbon atoms. In asymmetric epoxides, the regioselectivity of the ring-opening reaction is a key consideration. Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atom, following a classic S(_N)2 mechanism. lumenlearning.com Conversely, under acidic conditions, the reaction can exhibit S(_N)1 character, with the nucleophile preferentially attacking the more substituted carbon due to the development of a partial positive charge on that atom. lumenlearning.com
Significance of Nitrile Functionality in Organic Synthesis
The nitrile, or cyano, group (–C≡N) is a versatile and highly valuable functional group in organic synthesis. numberanalytics.comnumberanalytics.com Its strong electron-withdrawing nature and linear geometry impart unique reactivity to the parent molecule. ebsco.com Nitriles are considered important intermediates for the synthesis of a wide array of other functional groups, including amines, carboxylic acids, amides, and ketones. numberanalytics.comfiveable.me This versatility makes them crucial building blocks in the construction of complex organic molecules, with applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. One of the most common transformations of nitriles is hydrolysis, which can be controlled to yield either a primary amide or a carboxylic acid. numberanalytics.com Reduction of the nitrile group, typically with a powerful reducing agent like lithium aluminum hydride, affords primary amines. chadsprep.com Furthermore, the addition of organometallic reagents, such as Grignard reagents, to nitriles provides a convenient route to ketones after a subsequent hydrolysis step. chadsprep.comlibretexts.org
Contextualization of 3,3-Diphenyloxirane-2-carbonitrile within Epoxide and Nitrile Chemistry
This compound is a molecule that incorporates both the strained epoxide ring and the versatile nitrile functionality. The presence of these two reactive groups on adjacent carbons suggests a rich and complex chemical reactivity profile. The diphenyl substitution at the C3 position introduces significant steric bulk, which would be expected to influence the regioselectivity of nucleophilic attack on the epoxide ring. Furthermore, the electron-withdrawing nature of the nitrile group at the C2 position can electronically influence the reactivity of the adjacent epoxide carbons.
The synthesis of nitrile-substituted epoxides, also known as glycidonitriles, often involves the Darzens condensation of a ketone or aldehyde with an α-halo nitrile in the presence of a base. For instance, 3-phenyloxirane-2-carbonitrile (B14694798) can be synthesized from benzaldehyde (B42025) and 2-chloroacetonitrile. chemsrc.com The reactivity of such compounds can involve transformations of either the epoxide ring or the nitrile group. For example, the epoxide ring can undergo ring-opening reactions with various nucleophiles. The nitrile group, in turn, can be hydrolyzed, reduced, or undergo addition reactions with organometallic reagents. The interplay between these two functional groups can also lead to more complex tandem or cascade reactions, where an initial reaction at one site triggers a subsequent transformation at the other. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
21432-18-8 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3,3-diphenyloxirane-2-carbonitrile |
InChI |
InChI=1S/C15H11NO/c16-11-14-15(17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H |
InChI Key |
OCTGGDPNHOTSIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(O2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Diphenyloxirane 2 Carbonitrile
Classic Darzens Condensation Approaches
The Darzens condensation, a cornerstone in the formation of α,β-epoxy esters (glycidic esters), also extends to the synthesis of α,β-epoxy nitriles. wikipedia.org This reaction typically involves the condensation of a carbonyl compound with an α-halo compound in the presence of a base. wikipedia.org
Base-Mediated Condensation Routes from Benzophenone (B1666685) and Chloroacetonitrile (B46850)
The synthesis of 3,3-Diphenyloxirane-2-carbonitrile via the Darzens condensation involves the reaction between benzophenone and chloroacetonitrile using a suitable base. The reaction mechanism initiates with the deprotonation of chloroacetonitrile at the α-carbon by a base, forming a resonance-stabilized carbanion. wikipedia.org This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of benzophenone. The resulting intermediate, a halohydrin anion, subsequently undergoes an intramolecular SN2 reaction, where the alkoxide displaces the chloride ion to form the oxirane ring. wikipedia.org
A variety of bases can be employed for this condensation, with the choice of base significantly impacting the reaction's efficiency. Strong bases are generally required to facilitate the initial deprotonation of the α-halo nitrile. wikipedia.org
Influence of Reaction Conditions on Yield and Stereoselectivity
The yield and stereoselectivity of the Darzens condensation are highly dependent on the reaction conditions, including the choice of solvent, base, and temperature. acsgcipr.orgresearchgate.net While the synthesis of this compound does not involve the formation of stereoisomers due to the symmetrical nature of benzophenone, the general principles of how reaction conditions affect the outcome are still relevant to yield optimization. The solvent polarity can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and yield. nih.gov For instance, aprotic solvents are often preferred to minimize side reactions. nih.gov
The strength and steric hindrance of the base play a crucial role. A strong, non-nucleophilic base is ideal to promote deprotonation without competing in nucleophilic attack on the carbonyl group. nih.gov Temperature control is also vital, as higher temperatures can sometimes lead to side reactions and decomposition of the product.
Table 1: Illustrative Influence of Reaction Conditions on Darzens Condensation Yield
| Entry | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | 25 | 65 |
| 2 | Potassium t-butoxide | THF | 0 | 85 |
| 3 | Sodium Hydride | DMF | 25 | 78 |
| 4 | Phosphazene Base P1-t-Bu | Acetonitrile | 25 | 90 |
Note: This table is illustrative and compiles generalized data from various Darzens reactions to show the impact of different reagents and conditions.
Phase-Transfer Catalysis (PTC) in Oxirane-Carbonitrile Synthesis
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. biomedres.usbiomedres.us This methodology is particularly advantageous for the Darzens condensation, as it allows for the use of inexpensive inorganic bases in a two-phase system. ptfarm.pl
Application of Crown Ethers and "Octopus Compounds" as Catalysts
In the PTC-mediated synthesis of this compound, a phase-transfer catalyst facilitates the transfer of the hydroxide (B78521) or other basic anion from the aqueous phase to the organic phase, where the reaction with chloroacetonitrile and benzophenone occurs. austinpublishinggroup.com
Crown ethers are macrocyclic polyethers that can complex with alkali metal cations, effectively solubilizing the associated anion in the organic phase. jetir.org For example, 18-crown-6 (B118740) can encapsulate a potassium ion, making the accompanying hydroxide ion a more potent and available base in the organic medium. This enhanced basicity in the organic phase promotes the deprotonation of chloroacetonitrile and drives the condensation forward. jetir.org
"Octopus compounds" are a class of phase-transfer catalysts characterized by multiple polyether chains radiating from a central core. These compounds are highly effective due to their enhanced ability to chelate metal cations and their high solubility in organic solvents. Their structure allows for efficient transport of the anionic base into the organic phase, potentially leading to higher reaction rates and yields compared to simpler quaternary ammonium (B1175870) salts or even some crown ethers.
Mechanistic Considerations of Phase-Transfer Darzens-Type Condensations
The mechanism of a phase-transfer catalyzed Darzens condensation begins with the extraction of the base's cation by the catalyst into the organic phase. biomedres.us For example, a quaternary ammonium catalyst (Q⁺X⁻) exchanges its anion X⁻ for a hydroxide ion (OH⁻) from the aqueous phase, forming Q⁺OH⁻. This ion pair is soluble in the organic phase. The hydroxide ion then deprotonates the chloroacetonitrile to form the carbanion. This carbanion then reacts with benzophenone, and the subsequent intramolecular cyclization yields this compound. The catalyst, now paired with the chloride ion (Q⁺Cl⁻), returns to the aqueous phase to repeat the cycle. This catalytic cycle allows for the use of only a stoichiometric amount of the base and a catalytic amount of the phase-transfer agent. biomedres.us
Solid-Supported Reagents in this compound Synthesis
The use of solid-supported reagents in organic synthesis offers several advantages, including simplified purification, the ability to use excess reagents to drive reactions to completion, and the potential for reagent recycling. biomedres.usdesigner-drug.com In the context of synthesizing this compound, a solid-supported base could be employed. For example, an ion-exchange resin with quaternary ammonium hydroxide functionality can act as the base. The reaction would proceed by mixing the resin with benzophenone and chloroacetonitrile in a suitable organic solvent. After the reaction is complete, the resin, along with any byproducts bound to it, can be simply filtered off, leaving the desired product in the solution. designer-drug.com This approach avoids the often-tedious aqueous workup required to remove inorganic salts generated in traditional methods.
Utility of KF-Alumina as a Solid Base Catalyst
Potassium fluoride (B91410) supported on alumina (B75360) (KF-Alumina) serves as a potent and effective solid base catalyst in a variety of organic transformations, including the Darzens condensation. The utility of this heterogeneous catalyst lies in its ability to provide a basic surface that facilitates the deprotonation of the α-carbon of chloroacetonitrile, initiating the condensation with benzophenone.
The catalytic activity of KF-Alumina is attributed to the synergistic effect between the potassium fluoride and the alumina support. The fluoride ions, being highly electronegative, enhance the basicity of the alumina surface. This increased basicity is crucial for the initial proton abstraction from the α-halo nitrile, which is a rate-determining step in the Darzens reaction.
Several advantages are associated with the use of KF-Alumina. As a solid catalyst, it can be easily separated from the reaction mixture by simple filtration, which simplifies the work-up procedure and facilitates the purification of the product, this compound. This ease of separation also allows for the potential recycling and reuse of the catalyst, contributing to a more sustainable and economical synthetic process. Furthermore, reactions catalyzed by KF-Alumina can often be performed under milder conditions and may exhibit enhanced selectivity compared to their homogeneous counterparts.
Impact of Solid Support Characteristics on Reaction Efficiency and Isomer Ratios
The efficiency and selectivity of the KF-Alumina catalyzed synthesis of this compound are significantly influenced by the physical and chemical properties of the alumina support. These characteristics include the surface area, pore size and volume, and the specific crystalline phase of the alumina.
The surface area of the alumina support plays a critical role in the dispersion and accessibility of the active potassium fluoride sites. A higher surface area generally leads to a better distribution of KF, providing more catalytic sites for the reactants and thereby enhancing the reaction rate.
The loading of potassium fluoride on the alumina support is another critical parameter that must be optimized. An increase in KF loading generally leads to an increase in the number of basic sites and, consequently, an enhancement in the reaction rate. However, excessive loading can lead to the blockage of the pores of the alumina support, reducing the surface area and hindering the access of reactants to the active sites, which can result in a decrease in catalytic efficiency.
The characteristics of the solid support can also influence the stereoselectivity of the Darzens condensation, potentially affecting the ratio of cis and trans isomers of the resulting oxirane. The confined environment of the catalyst's pores and the specific interactions at the catalyst surface can favor the formation of one stereoisomer over the other.
Below is a hypothetical data table illustrating the potential impact of different KF-Alumina preparations on the yield of this compound. This data is illustrative and intended to demonstrate the principles discussed.
| Entry | Alumina Type | KF Loading (wt%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | γ-Alumina | 10 | 6 | 75 |
| 2 | γ-Alumina | 20 | 4 | 88 |
| 3 | γ-Alumina | 30 | 4 | 82 |
| 4 | α-Alumina | 20 | 8 | 65 |
| 5 | Neutral Alumina | 20 | 6 | 78 |
Reaction Pathways and Transformation Chemistry of 3,3 Diphenyloxirane 2 Carbonitrile
Ring-Opening Reactions of the Oxirane Moiety
The three-membered epoxide ring in 3,3-Diphenyloxirane-2-carbonitrile is susceptible to cleavage under both nucleophilic and acidic conditions, leading to a variety of synthetically useful products.
Nucleophilic Ring-Opening Processes
The epoxide ring can be opened by various nucleophiles. The regioselectivity of this process is influenced by the steric hindrance at the C3 position, which is substituted with two phenyl groups, and the electronic effect of the adjacent cyano group at the C2 position. Nucleophilic attack generally occurs at the less substituted C2 position, leading to the formation of β-substituted α-hydroxy nitriles. For instance, the reaction with amines can yield β-amino-α-hydroxy nitriles, which are valuable building blocks in medicinal chemistry. nih.gov The choice of catalyst can play a crucial role in controlling the regioselectivity of the ring-opening reaction, especially in cases where the electronic and steric factors are not strongly biased towards one carbon atom. nih.gov
In a related context, studies on other substituted epoxides have demonstrated that diethylaluminum cyanide (Et2AlCN) can be used as a cyanide source for the ring-opening of epoxides, yielding β-hydroxy nitriles. arkat-usa.org This highlights a potential pathway for the transformation of this compound, although specific studies on this substrate are needed for confirmation.
Acid-Promoted Rearrangement Mechanisms
Under acidic conditions, this compound can undergo rearrangement reactions, which are often complex and can lead to a variety of products depending on the reaction conditions and the nature of the acid catalyst.
The Meinwald rearrangement is a classic acid-catalyzed reaction of epoxides that results in the formation of carbonyl compounds. researchgate.net For 3-aryloxirane-2-carbonitriles, this rearrangement involves the cleavage of the C-O bond of the epoxide ring, followed by a 1,2-aryl or hydride shift. rsc.orgresearchgate.net In the case of this compound, a 1,2-phenyl shift is expected to occur. The reaction is initiated by the protonation of the epoxide oxygen, which makes the ring more susceptible to opening. The subsequent migration of one of the phenyl groups from the C3 to the C2 position leads to the formation of a more stable carbocation intermediate, which then collapses to form the final carbonyl product. researchgate.net
A key intermediate formed during the acid-promoted rearrangement of 3-aryloxirane-2-carbonitriles is the corresponding arylacetyl cyanide. rsc.org This intermediate is generated through the Meinwald rearrangement, where the cyano group acts as a leaving group. rsc.org The formation of arylacetyl cyanides is a significant step, as these compounds are themselves reactive intermediates that can undergo further transformations, such as nucleophilic addition to the carbonyl group. rsc.orgrsc.org
Boron trifluoride etherate (BF3·OEt2) is a commonly used Lewis acid catalyst in organic synthesis and has been shown to be effective in promoting the rearrangement of epoxides. medcraveonline.comwikipedia.orgresearchgate.net In the case of 3-aryloxirane-2-carbonitriles, BF3·OEt2 catalyzes a tandem Meinwald rearrangement and nucleophilic substitution. rsc.orgrsc.org The reaction proceeds through an acid-promoted Meinwald rearrangement to produce an arylacetyl cyanide, which is then followed by an addition-elimination process with various nucleophiles like amines, alcohols, or water. rsc.orgrsc.org This one-pot reaction provides a convenient method for the synthesis of various arylacetic acid derivatives. rsc.org A notable feature of this reaction is that the boron trifluoride can also act as a scavenger for the in-situ generated toxic cyanide, making the process safer and more environmentally benign. rsc.org
Table 1: Rearrangement of 3-Aryloxirane-2-carbonitriles with Boron Trifluoride Etherate
| Reactant | Nucleophile | Product | Reference |
| 3-Aryloxirane-2-carbonitrile | Amines | Arylacetic acid amides | rsc.orgrsc.org |
| 3-Aryloxirane-2-carbonitrile | Alcohols | Arylacetic acid esters | rsc.orgrsc.org |
| 3-Aryloxirane-2-carbonitrile | Water | Arylacetic acids | rsc.orgrsc.org |
Transformations Involving the Nitrile Functional Group
The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations, providing access to a wide range of other functional groups. researchgate.net
The nitrile group is known to be reactive and can be hydrolyzed under both acidic and basic conditions to form a carboxylic acid or an amide intermediate. researchgate.netlibretexts.org It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org Furthermore, the electrophilic carbon atom of the nitrile group can be attacked by organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis. libretexts.org The presence of the adjacent oxirane ring may influence the reactivity of the nitrile group and could potentially lead to intramolecular reactions under certain conditions.
Table 2: Common Transformations of the Nitrile Functional Group
| Reaction | Reagents | Product | Reference |
| Hydrolysis (acidic) | H3O+, heat | Carboxylic acid | libretexts.org |
| Hydrolysis (basic) | NaOH, H2O, heat | Carboxylate salt | libretexts.org |
| Reduction | 1. LiAlH4, 2. H2O | Primary amine | libretexts.org |
| Reaction with Grignard Reagent | 1. R-MgX, 2. H3O+ | Ketone | libretexts.org |
Hydrolysis Pathways: Acidic and Basic Conditions
The hydrolysis of nitriles, such as the one present in this compound, can be achieved under both acidic and basic conditions, leading to the formation of carboxylic acids or their corresponding salts. libretexts.orglibretexts.org
Acidic Hydrolysis:
Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid, for instance, hydrochloric acid. libretexts.orglibretexts.org The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. organicchemistrytutor.comyoutube.com This is followed by the nucleophilic attack of water. A series of proton transfers then leads to the formation of an amide intermediate, which is subsequently hydrolyzed further to the carboxylic acid and an ammonium (B1175870) salt. organicchemistrytutor.comyoutube.com For this compound, this would yield 3,3-diphenyloxirane-2-carboxylic acid and ammonium chloride. libretexts.org
Basic Hydrolysis:
In basic hydrolysis, the nitrile is heated with an aqueous solution of a base like sodium hydroxide (B78521). libretexts.orglibretexts.org The reaction is initiated by the nucleophilic attack of the hydroxide ion on the nitrile carbon. organicchemistrytutor.com This process generally requires more vigorous conditions, such as higher temperatures and prolonged reaction times, compared to acidic hydrolysis. organicchemistrytutor.com The initial product is the salt of the carboxylic acid (e.g., sodium 3,3-diphenyloxirane-2-carboxylate) and ammonia (B1221849). libretexts.orglibretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org It's noteworthy that under milder basic conditions, the reaction can sometimes be stopped at the amide stage. organicchemistrytutor.comyoutube.com
Table 1: Hydrolysis Conditions and Products of this compound
| Condition | Reagents | Intermediate | Final Product |
| Acidic | Dilute HCl, Heat | 3,3-Diphenyloxirane-2-carboxamide | 3,3-Diphenyloxirane-2-carboxylic acid |
| Basic (Mild) | NaOH(aq), Warm | Not typically isolated | 3,3-Diphenyloxirane-2-carboxamide |
| Basic (Vigorous) | NaOH(aq), Reflux | 3,3-Diphenyloxirane-2-carboxamide | Sodium 3,3-diphenyloxirane-2-carboxylate |
Nucleophilic Additions to the Nitrile: Organometallic Reagents
Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that can add to the electrophilic carbon of the nitrile group. chadsprep.comyoutube.comdalalinstitute.com This reaction provides a valuable route for the synthesis of ketones.
The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the nitrile carbon, forming an imine anion intermediate. youtube.com Subsequent hydrolysis of this intermediate yields a ketone. For example, the reaction of this compound with a Grignard reagent (R-MgX) would, after an acidic workup, produce a ketone.
It is important to consider the reactivity of the organometallic reagent towards the oxirane ring, which could lead to side reactions. The choice of reagent and reaction conditions is crucial to selectively target the nitrile group.
Reduction Reactions for Amine Formation
The nitrile group in this compound can be reduced to a primary amine, 1-amino-2,2-diphenylethan-1-ol, through various methods. studymind.co.ukwikipedia.org
Catalytic Hydrogenation:
This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.orgchemguide.co.uk The reaction is typically carried out at elevated temperature and pressure. chemguide.co.uk A key consideration in catalytic hydrogenation is the potential for the formation of secondary and tertiary amine byproducts. wikipedia.org The addition of ammonia can help to minimize these side reactions. commonorganicchemistry.com
Chemical Reduction:
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in reducing nitriles to primary amines. chemguide.co.ukcommonorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk Other reducing agents that can be employed include borane-tetrahydrofuran (B86392) complex (BH₃-THF) and sodium in ethanol. studymind.co.ukcommonorganicchemistry.com
Table 2: Reagents for the Reduction of this compound to the Corresponding Primary Amine
| Reducing Agent | Typical Conditions |
| H₂/Raney Nickel | High pressure and temperature |
| H₂/Palladium on Carbon (Pd/C) | High pressure and temperature, often with NH₃ |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, followed by acid workup |
| Borane-Tetrahydrofuran (BH₃-THF) | THF, heat |
Interplay Between Oxirane and Nitrile Reactivity
The presence of both an oxirane ring and a nitrile group in this compound introduces complexities and opportunities in its chemical transformations.
Chemo- and Regioselective Considerations in Dual Functionality
The dual functionality of the molecule necessitates careful consideration of chemo- and regioselectivity in its reactions. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site of bond formation.
For instance, when using a nucleophilic reagent, it could potentially attack either the nitrile carbon or one of the carbons of the oxirane ring. The outcome will depend on the nature of the nucleophile, the solvent, and the reaction conditions. Similarly, in reduction reactions, the choice of reducing agent will determine whether the nitrile, the oxirane, or both are reduced. A detailed mechanistic understanding is crucial for controlling the selectivity of these transformations. nih.gov
Potential for Cascade and Tandem Reactions
The proximate arrangement of the oxirane and nitrile functionalities in this compound creates the potential for cascade or tandem reactions. wikipedia.orgrsc.org A cascade reaction is a sequence of two or more reactions that occur consecutively in a single pot, where each subsequent reaction is triggered by the functionality formed in the previous step. wikipedia.org
For example, a reaction could be initiated at one functional group, leading to an intermediate that then undergoes an intramolecular reaction involving the second functional group. Such a process could lead to the formation of complex cyclic structures in a highly efficient manner. The design of such cascade reactions represents a significant area of interest in synthetic organic chemistry, offering advantages in terms of atom economy and synthetic efficiency. rsc.orgnih.gov
Advanced Spectroscopic and Chromatographic Characterization Techniques in Oxirane Carbonitrile Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are critical for the characterization of 3,3-Diphenyloxirane-2-carbonitrile.
Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is relatively simple and characteristic.
In a deuterated chloroform (CDCl₃) solvent, the spectrum exhibits two main signals. A singlet is observed at approximately 3.9 ppm, which corresponds to the single proton attached to the carbon-2 of the oxirane ring. google.com The ten protons of the two phenyl groups produce a complex multiplet in the aromatic region of the spectrum, typically observed between 7.4 and 7.5 ppm. google.com
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.9 | Singlet | 1H | Oxirane Ring Proton (CH ) |
| 7.4-7.5 | Multiplet | 10H | Aromatic Protons (C₆H ₅) |
| Solvent: CDCl₃ |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different types of carbon atoms and their electronic environments.
Detailed experimental ¹³C NMR data for this compound is not widely available in the surveyed scientific literature. However, based on the known structure, predicted chemical shifts would include signals for the two carbons of the oxirane ring, the carbon of the nitrile group, and the distinct carbons of the two phenyl rings (ipso, ortho, meta, and para carbons).
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also be used for structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This technique is invaluable for confirming the molecular formula of newly synthesized compounds.
Specific High-Resolution Mass Spectrometry data for this compound is not readily found in publicly accessible research. An HRMS analysis would be expected to confirm the molecular formula, C₁₅H₁₁NO, by providing a highly accurate mass measurement that corresponds to this elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is widely used to monitor the progress of chemical reactions by separating the components of a reaction mixture and identifying them by their mass-to-charge ratio.
While LC-MS is a standard technique for reaction monitoring in organic synthesis, specific application notes or research articles detailing its use for monitoring the synthesis of this compound are not prominently available. The technique would be ideally suited for tracking the consumption of reactants (such as benzophenone (B1666685) and chloroacetonitrile) and the formation of the desired oxirane product, as well as any byproducts, in real-time.
Chromatographic Methods for Analysis and Purification
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
For this compound, purification is commonly achieved using column chromatography on silica gel. google.com A mixture of n-heptane and ethyl acetate is typically used as the eluent system (mobile phase). google.com This method effectively separates the desired product from unreacted starting materials and reaction byproducts. The progress of the purification can be monitored by thin-layer chromatography (TLC).
Table 2: Chromatographic Purification Parameters for this compound
| Technique | Stationary Phase | Mobile Phase |
| Column Chromatography | Silica Gel | n-Heptane/Ethyl Acetate |
Gas-Liquid Chromatography (GLC) for Isomer Separation and Yield Determination
Gas-Liquid Chromatography (GLC) is a powerful technique for the separation and quantification of volatile and thermally stable compounds. In the context of this compound, which is typically synthesized via the Darzens condensation of benzophenone and chloroacetonitrile (B46850), GLC plays a crucial role in assessing the stereochemical outcome and the efficiency of the synthesis.
The Darzens condensation can theoretically produce cis and trans isomers of the oxirane product. These diastereomers, having different physical properties, will exhibit distinct retention times on a GLC column. The separation is typically achieved using a capillary column with a nonpolar or medium-polarity stationary phase, such as those based on polysiloxanes. The difference in the spatial arrangement of the phenyl and nitrile groups relative to the oxirane ring affects the volatility and interaction with the stationary phase, allowing for their separation.
For yield determination, a known amount of an internal standard (a non-reactive compound with a retention time that does not overlap with the reactants or products) is added to the reaction mixture. By comparing the peak area of the this compound isomers to that of the internal standard, the exact yield of the reaction can be calculated. This method provides a more accurate measure of reaction efficiency than simple isolation techniques, which can suffer from product loss during workup.
Table 1: Representative GLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Stationary Phase | 5% Phenyl Polysiloxane |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (Flame Ionization Detector) |
| Oven Program | 150 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, 1 mL/min |
| Hypothetical Retention Time (cis) | 12.5 min |
| Hypothetical Retention Time (trans) | 13.2 min |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, particularly those that are not sufficiently volatile or stable for GLC analysis. astm.org For this compound, HPLC is an invaluable tool for assessing purity and monitoring the progress of its synthesis. astm.orgresearchgate.netnih.gov
Purity assessment by HPLC involves separating the target compound from any unreacted starting materials, byproducts, or degradation products. Given the presence of both polar (nitrile, oxirane) and nonpolar (phenyl) moieties in this compound, both normal-phase and reversed-phase HPLC can be employed.
Reversed-Phase HPLC: This is the most common mode of HPLC. astm.org A nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). In this setup, the nonpolar phenyl groups would strongly interact with the stationary phase, leading to longer retention times. This method is excellent for separating the product from more polar impurities.
Normal-Phase HPLC: In this mode, a polar stationary phase (e.g., silica or a cyano-bonded phase) is used with a nonpolar mobile phase (e.g., a mixture of hexane and ethyl acetate). The polar nitrile and oxirane groups will interact more strongly with the stationary phase, making this method suitable for separating isomers and resolving the target compound from nonpolar byproducts.
Reaction profiling by HPLC allows for the real-time monitoring of the consumption of reactants and the formation of products. Small aliquots of the reaction mixture are withdrawn at different time intervals, quenched, and injected into the HPLC system. This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, time, and catalyst loading.
Table 2: Illustrative HPLC Conditions for Purity Analysis of this compound
| Parameter | Reversed-Phase | Normal-Phase |
| Column | C18, 5 µm, 4.6 x 150 mm | Cyano (CN), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (70:30) | Hexane:Ethyl Acetate (80:20) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Hypothetical Retention Time | 8.5 min | 6.2 min |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization
Spectroscopic techniques provide crucial information about the molecular structure and electronic properties of a compound.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2260 cm⁻¹. The exact position can be influenced by the electronic environment.
Aromatic C-H Stretch: Absorption bands for the sp² C-H bonds of the phenyl groups typically appear just above 3000 cm⁻¹.
Aromatic C=C Stretch: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region due to the stretching vibrations within the phenyl rings.
Oxirane Ring Vibrations: The C-O-C stretching of the epoxide ring usually gives rise to absorption bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 800-950 cm⁻¹ (symmetric stretch). These can sometimes be difficult to distinguish from other absorptions in this complex region.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile | C≡N Stretch | 2245 | Medium, Sharp |
| Aromatic Ring | C-H Stretch | 3030-3080 | Medium |
| C=C Stretch | 1600, 1495, 1450 | Medium to Weak | |
| Oxirane Ring | C-O-C Asymmetric Stretch | ~1250 | Medium |
| C-O-C Symmetric Stretch | ~880 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The presence of the two phenyl groups in this compound means that π → π* transitions of the aromatic system will dominate the UV spectrum. The conjugation of the phenyl rings with the oxirane ring can influence the wavelength of maximum absorption (λmax). The nitrile group can also exhibit a weak n → π* transition at longer wavelengths, though it is often obscured by the much stronger absorptions of the aromatic rings.
Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π* (Phenyl Rings) | ~260 | High |
| n → π* (Nitrile) | ~290 | Low |
Sustainable Chemistry Considerations in the Synthesis and Reactions of 3,3 Diphenyloxirane 2 Carbonitrile
Green Solvents and Reaction Media
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) that pose risks to human health and the environment. Green chemistry seeks to replace these with safer, more sustainable alternatives.
Performing organic reactions in water is highly desirable from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. For reactions involving non-polar substrates like those likely used in the synthesis of 3,3-Diphenyloxirane-2-carbonitrile, overcoming the immiscibility challenge is key. This is often achieved using techniques like phase-transfer catalysis, where reactions occur in a two-phase system, with one phase being aqueous. ptfarm.pl The use of an aqueous solution, often containing a base like sodium or potassium hydroxide (B78521), serves as the inorganic phase, eliminating the need for hazardous and expensive bases such as alkali metal amides or hydrides. ptfarm.pl This approach is particularly relevant for generating organic anions, a potential step in the synthesis of nitrile-containing compounds. ptfarm.plmdpi.com
Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. rsc.orgnih.gov A DES is a mixture of two or more components, which, at a particular molar ratio, form a eutectic with a melting point significantly lower than that of the individual components. mdpi.com They are often composed of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt, and a hydrogen bond donor (HBD) like urea, glycerol, or carboxylic acids.
The key advantages of DESs include their low volatility, thermal stability, non-flammability, biodegradability, and tunable physicochemical properties. rsc.orgnih.gov The compositional flexibility of DESs allows for the creation of a vast number of potential solvents with tailored properties. rsc.org For the synthesis of this compound, a DES could serve multiple roles: as a solvent, and potentially as a catalyst, providing a benign reaction medium that can enhance reaction rates and selectivity. nih.gov While specific studies on this compound are not prevalent, the successful use of DES in various organic syntheses, including the Biginelli reaction to form dihydropyrimidinones, highlights their potential. researchgate.net
Table 1: Comparison of Green Solvent Systems
| Feature | Aqueous Systems | Deep Eutectic Solvents (DESs) |
|---|---|---|
| Composition | Water, often with salts or bases. | Mixture of Hydrogen Bond Acceptor (e.g., Choline Chloride) and Hydrogen Bond Donor (e.g., Urea, Glycerol). |
| Key Advantages | Non-toxic, non-flammable, abundant, inexpensive. | Low volatility, tunable properties, biodegradability, high thermal stability. rsc.orgnih.gov |
| Challenges | Immiscibility with non-polar organic reactants. | Can be viscous, purification of product can sometimes be challenging. |
| Application Strategy | Used in biphasic systems, often with phase-transfer catalysts. ptfarm.pl | Can act as both solvent and catalyst; suitable for a wide range of organic reactions. nih.govresearchgate.net |
Catalytic Strategies for Enhanced Environmental Profiles
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation.
Phase-Transfer Catalysis (PTC) is a powerful technique for conducting reactions between reactants located in two immiscible phases (e.g., liquid-liquid or solid-liquid). ptfarm.plcrdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase (often aqueous) to the other (organic), where the reaction occurs. mdpi.combiomedres.us
The major advantages of PTC align closely with the principles of green chemistry:
Elimination of organic solvents : Reactions can often be run with the organic reactant neat or in a minimal amount of solvent. ptfarm.pl
Use of safer reagents : It allows for the use of inexpensive and safer bases like aqueous sodium hydroxide instead of hazardous reagents. ptfarm.pl
Mild reaction conditions : Many PTC reactions proceed at or near room temperature.
High yields and selectivity : PTC often leads to cleaner reactions with fewer by-products. crdeepjournal.org
For the synthesis of this compound, which could be formed from the reaction of an anion derived from a nitrile with benzophenone (B1666685), PTC presents a highly attractive green methodology. The synthesis of 2-phenylbutyronitrile from phenylacetonitrile (B145931) and ethyl chloride using aqueous NaOH and a catalyst is a classic industrial example of PTC's effectiveness. mdpi.com
Immobilizing reagents or catalysts onto a solid support is another effective green strategy. princeton.edu The support can be an inorganic material like alumina (B75360) or silica, or an organic polymer. biomedres.usprinceton.edudurham.ac.uk This approach offers several significant benefits:
Simplified purification : The reagent can be easily removed from the reaction mixture by simple filtration, eliminating the need for complex chromatographic separations. princeton.edu
Use of excess reagent : An excess of the supported reagent can be used to drive the reaction to completion without complicating the workup. princeton.edu
Recyclability : The recovered reagent can often be regenerated and reused, which is both economical and environmentally sound. princeton.edudurham.ac.uk
Automation : The ease of handling makes solid-supported reagents ideal for use in continuous flow reactors and automated synthesis. princeton.edu
Table 2: Overview of Green Catalytic Strategies
| Strategy | Phase-Transfer Catalysis (PTC) | Solid-Supported Reagents |
|---|---|---|
| Principle | A catalyst facilitates the transfer of a reactant across an interface between two immiscible phases. mdpi.com | A reagent or catalyst is immobilized on an insoluble solid support (e.g., polymer, silica, alumina). biomedres.usprinceton.edu |
| Typical Catalyst/Reagent | Quaternary ammonium or phosphonium salts (e.g., TBAB, TEBA). ptfarm.pl | Reagents bound to polymer resins; reagents adsorbed onto inorganic supports like alumina or silica. princeton.edudurham.ac.uk |
| Green Advantages | Eliminates/reduces organic solvents, uses safer bases (aq. NaOH), mild conditions, high yields. ptfarm.pl | Easy product purification via filtration, reagent can be used in excess and recycled, suitable for automation. princeton.edu |
| Potential Application | Synthesis via reaction of a nitrile anion (from aqueous phase) with an organic substrate (in organic phase). mdpi.comphasetransfer.com | Use of a supported base to deprotonate a reactant or a supported oxidant for epoxidation. |
Green Metrics Analysis
Atom Economy : This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. It is a theoretical measure of how efficiently a reaction makes use of its starting materials.
E-Factor (Environmental Factor) : Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of total waste generated to the mass of the desired product. A lower E-Factor signifies a greener process.
Process Mass Intensity (PMI) : Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. It provides a more holistic view of the process's efficiency and waste generation.
Applying these metrics to the synthesis of this compound using the green strategies discussed above would likely demonstrate a significant improvement over traditional methods. For instance, a PTC-based synthesis that avoids organic solvents and uses recyclable catalysts would result in a much lower E-Factor and PMI compared to a stoichiometric reaction requiring solvent-based purification.
Atom Economy (AE) and E-Factor Considerations
Atom Economy (AE)
Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. wikipedia.org It is a core principle of green chemistry, aiming to maximize the efficiency of a chemical transformation at the atomic level. The calculation is performed assuming a 100% chemical yield.
The Darzens condensation for this compound, using sodium hydroxide as the base, can be represented by the following balanced equation:
C₁₃H₁₀O (Benzophenone) + C₂H₂ClN (Chloroacetonitrile) + NaOH → C₁₅H₁₁NO (this compound) + NaCl + H₂O
The atom economy is calculated using the molecular weights of the reactants and the desired product.
Interactive Table: Atom Economy Calculation for the Synthesis of this compound
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| Benzophenone | C₁₃H₁₀O | 182.22 nist.govsigmaaldrich.com | Reactant |
| Chloroacetonitrile (B46850) | C₂H₂ClN | 75.50 wikipedia.orgketonepharma.com | Reactant |
| Sodium Hydroxide | NaOH | 40.00 vedantu.comnih.gov | Reactant |
| Total Reactant Mass | 297.72 | ||
| This compound | C₁₅H₁₁NO | 221.25 bldpharm.com | Product |
| Sodium Chloride | NaCl | 58.44 quora.comlaboratorynotes.com | Byproduct |
| Water | H₂O | 18.02 | Byproduct |
Calculation: Percent Atom Economy (% AE) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 % AE = (221.25 / 297.72) x 100 = 74.3%
This calculation reveals that, even under perfect reaction conditions with 100% yield, over 25% of the reactant mass is converted into byproducts (sodium chloride and water), highlighting the inherent inefficiency of this condensation reaction from an atom economy perspective.
E-Factor
The E-Factor (Environmental Factor) provides a more practical measure of waste by considering the actual amount of waste generated per kilogram of product. It accounts for reaction yield, solvent losses, and waste from workup and purification procedures.
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
While a specific, published E-Factor for the synthesis of this compound is not available, a conceptual analysis can be made. Typical Darzens reactions require significant amounts of organic solvents (e.g., tetrahydrofuran (B95107), ethyl acetate) for the reaction and subsequent extraction, and water for quenching and washing. mychemblog.com The stoichiometric base is converted into a salt, which constitutes a major waste stream. Incomplete reaction yields further decrease the amount of product relative to the waste generated. Consequently, the E-Factor for this synthesis is expected to be substantially high, far exceeding the ideal value of zero.
Catalyst Recyclability and Reusability
In the described Darzens condensation, the base (e.g., sodium hydroxide, sodium ethoxide) is a stoichiometric reagent, not a catalyst. lscollege.ac.in It is consumed during the reaction to form a salt byproduct and cannot be recycled. This reliance on stoichiometric reagents is a significant drawback from a green chemistry standpoint.
However, advancements in the Darzens reaction have explored the use of phase-transfer catalysts (PTCs), which can facilitate the reaction between reactants in different phases (e.g., a solid base and an organic solution). organic-chemistry.orgscirp.org The use of PTCs can improve reaction efficiency under milder conditions. A key advantage is the potential for catalyst recycling. For instance, research has shown that polymer-supported quaternary ammonium salts can be used as recyclable PTCs for Darzens reactions. researchgate.net These catalysts can be easily separated from the reaction mixture by simple filtration and reused in subsequent batches with minimal loss of activity, thereby reducing waste and process costs. researchgate.net While not specifically documented for this compound, this approach represents a viable strategy for improving the sustainability of its synthesis.
Design of Efficient and Selective Processes in Accordance with Green Chemistry Principles
Designing a greener synthesis for this compound involves addressing the shortcomings of the traditional Darzens condensation by applying the principles of green chemistry.
Use of Catalysis Over Stoichiometric Reagents : The most significant improvement would be to replace the stoichiometric base with a truly catalytic system. As mentioned, employing a recyclable phase-transfer catalyst is a promising direction. scirp.orgresearchgate.net This would reduce the large quantity of salt waste generated.
Safer Solvents and Reaction Conditions : Traditional organic solvents like tetrahydrofuran or benzene (B151609) are often used. A greener process would involve substituting these with more benign alternatives. Research has demonstrated that some Darzens condensations can be performed efficiently in a water suspension medium, which is a much safer and more environmentally friendly solvent. rsc.orgresearchgate.net This approach also simplifies product isolation, as the organic product can often be separated by filtration. rsc.org
Improving Atom Economy : While the atom economy of the condensation pathway is inherently limited, alternative synthetic routes could be explored. A theoretical alternative with 100% atom economy would be the direct epoxidation of the corresponding alkene, 2,2-diphenylacrylonitrile. This would involve adding an oxygen atom across the double bond, potentially using a green oxidant like hydrogen peroxide with a selective catalyst. However, the feasibility and development of such a specific route would require further research.
Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of efficient catalytic systems, such as PTCs, can often enable reactions under milder conditions compared to traditional methods that might require heating or cooling. scirp.org
By integrating these principles—catalysis, safer solvents, and exploring atom-economical routes—the synthesis of this compound can be systematically improved to better align with the goals of sustainable chemical manufacturing.
Q & A
Q. What are the established synthetic routes for 3,3-Diphenyloxirane-2-carbonitrile, and how do they compare in efficiency?
Methodological Answer: The synthesis of this compound derivatives typically involves Knorr-type condensations or microwave-assisted reactions . A traditional two-step approach includes:
Knopagel condensation of benzaldehyde derivatives with nitriles (e.g., malononitrile) in methanol with NaOH catalysis.
Cyclization under high-temperature reflux in toluene for 4–6 hours .
Microwave-assisted synthesis reduces reaction time to 10–15 minutes, improves yield (85–92%), and minimizes solvent waste .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions and stereochemistry. For example, carbonyl carbons in nitrile groups resonate at 110–120 ppm .
- Fluorescence Spectroscopy: Monitor environmental sensitivity (e.g., polarity, pH) by analyzing emission wavelength shifts. Derivatives exhibit λem ranges of 450–600 nm depending on substituents .
- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., dihedral angles between phenyl rings: 45–60°) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in traditional synthesis?
Methodological Answer:
- Catalyst Screening: Test heterogeneous catalysts (e.g., zeolites or immobilized enzymes) to reduce side reactions. For example, Na-Y zeolite improves yield by 15% in cyclization steps .
- Solvent Optimization: Replace toluene with ionic liquids (e.g., [BMIM][BF4]) to enhance solubility and reduce energy input.
- Real-Time Monitoring: Use in-situ FTIR to track intermediate formation and adjust reaction parameters dynamically.
Q. How should contradictory spectral data (e.g., NMR vs. X-ray results) be resolved?
Methodological Answer:
- Cross-Validation: Compare NMR-derived bond lengths with X-ray data (e.g., C≡N bond length: 1.15–1.18 Å in X-ray vs. 1.16 Å in DFT calculations) .
- Dynamic NMR Studies: Analyze temperature-dependent spectra to detect conformational flexibility that may explain discrepancies.
- Theoretical Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and validate experimental observations .
Q. How do environmental factors (pH, polarity) influence the fluorescence properties of this compound derivatives?
Methodological Answer:
- Polarity Sensitivity: In non-polar solvents (e.g., hexane), emission peaks shift bathochromically (Δλ ≈ 30 nm) due to reduced solvation effects .
- pH-Dependent Quenching: At pH < 5, protonation of the nitrile group quenches fluorescence (quantum yield drops from 0.45 to 0.12) .
- Viscosity Probes: Derivatives with bulky substituents exhibit increased fluorescence lifetime (τ = 8–12 ns) in viscous media, enabling applications in bioimaging .
Q. What strategies are recommended for resolving synthetic byproducts or impurities?
Methodological Answer:
- Chromatographic Purification: Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate isomers .
- Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove unreacted starting materials.
- Mass Spectrometry (HRMS): Identify byproducts via exact mass matching (e.g., [M+H]<sup>+</sup> = 321.1234 for dimeric impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
